4-Isoquinolinyl vs. 3-Isoquinolinyl Sulfonamide: Differential In Vivo Antipsychotic Activity Despite Similar Receptor Binding Profiles
In a direct head-to-head comparison within the same study, the 4-isoquinolinyl analog (compound 40: N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide) was compared with its 3-isoquinolinyl congener (compound 39: N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide). Both compounds exhibited similar multireceptor 5-HT₁A/5-HT₂A/5-HT₇/D₂/D₃ binding and functional profiles and produced antidepressant-like activity in the forced swim test (FST) in mice . However, only compound 40—bearing the 4-isoquinolinesulfonamide moiety—additionally displayed robust antipsychotic activity in the MK-801-induced hyperlocomotor activity test in mice, a model predictive of efficacy against positive symptoms of schizophrenia . This demonstrates that the 4-position attachment of the sulfonamide group confers a therapeutically meaningful gain of function (antipsychotic efficacy) not achieved by the 3-substituted isomer, despite equivalent in vitro target engagement.
| Evidence Dimension | In vivo antipsychotic activity (MK-801-induced hyperlocomotion in mice) |
|---|---|
| Target Compound Data | Compound 40 (isoquinoline-4-sulfonamide derivative): significant antipsychotic activity in MK-801 model |
| Comparator Or Baseline | Compound 39 (isoquinoline-3-sulfonamide derivative): no reported antipsychotic activity in the same model, despite similar receptor binding profile and antidepressant activity in FST |
| Quantified Difference | Qualitative gain of function: antipsychotic activity present only in 4-isoquinolinyl analog |
| Conditions | MK-801-induced hyperlocomotor activity in mice; forced swim test (FST) in mice; radioligand binding assays for 5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇, D₂, D₃, and α₁ receptors; functional assays for intrinsic activity |
Why This Matters
For CNS drug discovery programs targeting schizophrenia or bipolar disorder, the 4-isoquinolinesulfonamide scaffold uniquely delivers antipsychotic efficacy that is absent in the 3-substituted isomer, guiding medicinal chemists toward the 4-position for lead optimization.
- [1] Zajdel, P., Marciniec, K., Maślankiewicz, A., Grychowska, K., Satała, G., Duszyńska, B., … Pawłowski, M. (2013). Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors. European Journal of Medicinal Chemistry, 60, 42–50. View Source
